molecular formula C8H4BrF3O3 B1273060 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde CAS No. 497959-32-7

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

Cat. No. B1273060
M. Wt: 285.01 g/mol
InChI Key: FXZUAQHXJOLEJG-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O3 . It has a molecular weight of 285.015 . .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is 1S/C8H4BrF3O3/c9-5-1-4 (3-13)7 (14)6 (2-5)15-8 (10,11)12/h1-3,14H . This code provides a standard way to encode the compound’s molecular structure.

. More specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

    Synthesis of Other Compounds

    • Summary : This compound is often used in the synthesis of other compounds . The specifics can depend on the goals of the individual study or experiment.

    Synthesis of (-)-Epicatechin

    • Summary : One specific application mentioned is in the synthesis of (-)-epicatechin .

properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-5-1-4(3-13)7(14)6(2-5)15-8(10,11)12/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZUAQHXJOLEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381363
Record name 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde

CAS RN

497959-32-7
Record name 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497959-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 497959-32-7
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Synthesis routes and methods

Procedure details

2-hydroxy-3-trifluoromethoxybenzaldehyde (10.38 g) was dissolved in dichloromethane (100 mL), and N-bromosuccinimide (9.41 g) was added to the solution, and then the mixture was stirred at room temperature for 30 minutes. The solvent was distilled off under reduced pressure and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, 10% sodium thiosulfate and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (14.27 g) as a brown solid.
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.41 g
Type
reactant
Reaction Step Two

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